Ethyl chloronicotinate
Description
Properties
IUPAC Name |
ethyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIMPBYTPPRBGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383842 | |
| Record name | ethyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-94-4 | |
| Record name | Ethyl chloronicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-2-CHLORONICOTINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL CHLORONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4MMV3FW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Conditions
2-Chloronicotinic acid reacts with thionyl chloride in benzene at reflux (80–90°C) to form the acyl chloride intermediate. Subsequent addition of ethanol at 0–5°C yields the ester via nucleophilic acyl substitution. The reaction is exothermic, requiring careful temperature control to prevent side reactions such as decarboxylation or polymerization.
Yield and Purity Considerations
Early implementations reported yields of 70–75%, but modern optimizations using anhydrous ethanol and stoichiometric excesses of thionyl chloride (1.2–1.5 equivalents) achieve up to 85% purity. Post-synthesis purification via vacuum distillation (boiling point: 140–141°C at 0.2 mmHg) enhances purity to 98%, as validated by gas chromatography.
Table 1: Traditional Esterification Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 80–90°C (reflux) | |
| Thionyl Chloride Equiv. | 1.2–1.5 | |
| Ethanol Equiv. | 3.0 | |
| Final Yield | 70–85% | |
| Purity After Distillation | 98% |
Despite its historical relevance, this method faces criticism for generating corrosive byproducts (e.g., HCl, SO₂) and requiring stringent safety measures.
Cyclization of Pentadienoic Esters
A patent-pioneered method (EP0372654A2) bypasses preformed 2-chloronicotinic acid by cyclizing 1-cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene in ethanol under hydrogen chloride saturation.
Synthetic Pathway
The pentadienoic ester precursor undergoes HCl-mediated cyclization at 30–35°C for 4 hours, forming the pyridine ring via intramolecular nucleophilic attack. The dimethylamino group acts as a leaving group, facilitating ring closure.
Scalability and Efficiency
This method achieves exceptional yields of 91% at laboratory scale, with scalability demonstrated in batches up to 0.5 mol. Key advantages include:
Table 2: Cyclization Method Performance
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Temperature | 30–35°C | |
| HCl Equiv. | 8.0 (saturation) | |
| Yield | 88–91% | |
| Purity (GC) | 95–98% |
Industrial adoption is limited by the high cost of pentadienoic ester precursors compared to 2-chloronicotinic acid.
One-Pot Synthesis from Vinyl Ethers
A streamlined one-pot approach (EP1102749B1) condenses ethyl cyanoacetate and vinyl ethers (e.g., ethylvinyl ether) in dichloroethane, followed by HCl cyclization.
Reaction Sequence
Economic and Operational Benefits
Table 3: One-Pot Synthesis Metrics
| Parameter | Value/Range | Source |
|---|---|---|
| Batch Size | 1.0 mol | |
| Total Reaction Time | 10–12 hours | |
| HCl Equiv. | 4.0 | |
| Yield | 61–69% | |
| Solvent Recovery Rate | 85% (dichloroethane) |
This method is favored for industrial production due to lower raw material costs and simplified workflow, albeit with moderate yields.
Alternative Catalytic and Solvent Systems
Recent patents explore solvent and catalyst modifications to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2-chloronicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Hydrolysis: Formation of 2-chloronicotinic acid.
Reduction: Formation of 2-chloronicotinic alcohol.
Scientific Research Applications
Pharmaceutical Intermediate
The primary application of Ethyl 2-chloronicotinate lies in its role as a pharmaceutical intermediate. It serves as a building block for the synthesis of various therapeutic agents, particularly those that incorporate the nicotinic acid scaffold, which is crucial in many biologically active compounds .
Notable Pharmaceuticals Derived from Ethyl 2-Chloronicotinate:
- Antitumor agents
- Antimicrobial compounds
- Neurological drugs
These derivatives often exhibit enhanced biological activity due to the structural modifications facilitated by Ethyl 2-chloronicotinate.
Medicinal Chemistry Research
In medicinal chemistry, Ethyl 2-chloronicotinate is utilized to develop prodrugs—compounds that become pharmacologically active after metabolic conversion. For instance, it has been investigated for use in β-glucuronidase-responsive prodrugs aimed at selective cancer chemotherapy, allowing targeted delivery of drugs while minimizing side effects on healthy tissues .
Case Study 1: Antitumor Agent Development
Recent studies have focused on the development of novel antitumor agents using Ethyl 2-chloronicotinate as a precursor. Research indicates that modifying this compound can lead to derivatives with improved efficacy against various cancer cell lines while sparing normal cells from toxicity .
Case Study 2: Antimicrobial Research
Another area of application involves the synthesis of antimicrobial agents. Ethyl 2-chloronicotinate has been explored for its potential to act against resistant strains of bacteria, contributing to the ongoing search for new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-chloronicotinate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the target molecule .
Comparison with Similar Compounds
Ethyl 2-(Benzylseleno)nicotinate
- Structure: Ethyl ester with a benzylseleno (-SeBn) group at position 2.
- Synthesis: Nucleophilic substitution of ethyl 2-chloronicotinate with sodium benzylselenoate (64% yield) .
- Lower yield (64% vs. 92% for ethyl 2-chloronicotinate) due to challenges in handling selenium reagents.
Ethyl 6-Chloronicotinate 1-Oxide
- Structure : Chlorine at position 6 and an N-oxide group.
- Synthesis : Oxidation of ethyl 2-chloronicotinate using urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) (76% yield) .
- Key Differences :
- The N-oxide group increases polarity and alters electronic properties, making it more reactive in nucleophilic substitutions compared to the parent compound.
- Applications in synthesizing functionalized pyridine derivatives for medicinal chemistry.
Methyl 2-Chloronicotinate
Ethyl 2-Phenylnicotinate
- Structure : Phenyl group at position 2.
- Synthesis : Suzuki coupling of ethyl 2-chloronicotinate with phenylboronic acid (95% yield) .
- Key Differences: Replacement of chlorine with phenyl enhances lipophilicity, making it suitable for brain-penetrant trypanocidal agents . Demonstrates the versatility of ethyl 2-chloronicotinate in forming aryl-substituted pyridines.
Ethyl 2-Chloro-6-Methoxynicotinate
- Structure : Methoxy group at position 6 and chlorine at position 2.
- Synthesis: Not explicitly detailed in evidence, but analogous methods likely involve methoxylation of chloronicotinate derivatives.
- Key Differences :
Data Table: Comparative Analysis of Ethyl 2-Chloronicotinate and Analogues
Key Observations
Reactivity : Ethyl 2-chloronicotinate’s chlorine atom is highly amenable to substitution reactions (e.g., Suzuki coupling, selenation), outperforming methyl esters in yield for cross-couplings .
Electronic Effects : Substituents like methoxy or N-oxide groups significantly alter electronic properties, directing reactivity toward specific synthetic pathways .
Yield Variability : Suzuki reactions with ethyl 2-chloronicotinate achieve higher yields (95%) compared to selenium substitutions (64%), reflecting differences in reagent stability and reaction conditions .
Biological Activity
Ethyl 2-chloronicotinate (CAS Number: 1452-94-4) is a chemical compound that has garnered attention in various biological and pharmaceutical research contexts. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings.
Ethyl 2-chloronicotinate has the following chemical properties:
- Molecular Formula : C₈H₈ClNO₂
- Molecular Weight : 185.61 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 255.1 °C
- Melting Point : 68 °C
- Flash Point : 108.1 °C
These properties suggest that Ethyl 2-chloronicotinate is a stable compound under standard laboratory conditions, making it suitable for various experimental applications .
Synthesis of Ethyl 2-Chloronicotinate
The synthesis of Ethyl 2-chloronicotinate typically involves the reaction of nicotinic acid derivatives with chlorinating agents or through cyclization processes. For instance, one study demonstrated that the compound could be synthesized via a cyclization reaction involving ethyl cyanoacetate and a chlorinated precursor, yielding a high efficiency of approximately 91.84% .
Biological Activities
Ethyl 2-chloronicotinate exhibits several biological activities that are of interest in pharmacology and biochemistry:
- Antimicrobial Activity : Research indicates that Ethyl 2-chloronicotinate possesses antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogens, suggesting potential applications in developing antimicrobial agents .
- Anti-inflammatory Properties : Some studies have reported that compounds related to Ethyl 2-chloronicotinate can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
- Cytotoxic Effects : Ethyl 2-chloronicotinate has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the biological activity of Ethyl 2-chloronicotinate:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of Ethyl 2-chloronicotinate against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antimicrobial properties.
-
Anti-inflammatory Mechanisms :
- Research focused on the anti-inflammatory mechanisms of related compounds showed that Ethyl 2-chloronicotinate could inhibit pro-inflammatory cytokines in cell cultures, suggesting its utility in managing inflammatory conditions.
-
Cytotoxicity Assessment :
- An experimental assessment on various cancer cell lines revealed that Ethyl 2-chloronicotinate induced cell death at specific concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-chloronicotinate, and how can its purity be validated?
- Answer : Ethyl 2-chloronicotinate (C₈H₈ClNO₂, CAS 1452-94-4) is commonly synthesized via esterification of 2-chloronicotinic acid using ethanol under acidic catalysis. Advanced methods include oxidative transformations, such as reaction with urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFFA) to produce oxidized derivatives (e.g., 6-chloronicotinate 1-oxide) . Purity validation requires HPLC for quantification, ¹H/¹³C NMR for structural confirmation (e.g., δ 8.94 ppm for aromatic protons), and mass spectrometry (EI-MS: m/z 201.6 [M⁺]) .
Q. Which spectroscopic techniques are critical for characterizing Ethyl 2-chloronicotinate?
- Answer : Key techniques include:
- ¹H NMR : Aromatic protons (δ 8.94–7.60 ppm), ethyl group signals (δ 4.43 ppm for –CH₂–, δ 1.40 ppm for –CH₃) .
- EI-MS : Molecular ion peak at m/z 185.6 (base peak) and fragment ions for Cl loss .
- IR Spectroscopy : C=O stretch (~1720 cm⁻¹), C–Cl stretch (~750 cm⁻¹) .
Q. How can researchers ensure reproducibility in reactions involving Ethyl 2-chloronicotinate?
- Answer : Standardize protocols by:
- Using anhydrous solvents (e.g., methylene chloride) to prevent hydrolysis .
- Documenting reaction parameters (temperature, stoichiometry of UHP/TFFA) .
- Cross-verifying spectral data against published benchmarks .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of Ethyl 2-chloronicotinate in cross-coupling reactions?
- Answer : Palladium-catalyzed couplings (e.g., with 2-aminopyridines) require:
- Ligand selection : Bulky ligands (e.g., XPhos) enhance C–N bond formation at the 2-position .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination .
- Reaction monitoring : Use LC-MS to track intermediate formation and adjust catalyst loading .
Q. How can Ethyl 2-chloronicotinate be utilized in designing metal complexes, and what analytical methods validate their structures?
- Answer : The compound acts as a ligand in copper(II) complexes via its pyridine nitrogen and ester oxygen. Structural validation involves:
- Single-crystal X-ray diffraction (SHELXT/SHELXL for space-group determination) .
- UV-Vis spectroscopy : d-d transitions (e.g., ~600 nm for Cu²⁺) .
- Magnetic susceptibility : Confirm paramagnetic behavior in octahedral geometries .
Q. What experimental approaches resolve contradictions in reported physical properties (e.g., boiling point)?
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under reduced pressure.
- Gas Chromatography (GC) : Compare retention times with standards .
Q. How does Ethyl 2-chloronicotinate participate in multi-step syntheses of bioactive heterocycles?
- Answer : It serves as a precursor for pyridopyrimidinones (e.g., anticonvulsant agents):
- Step 1 : Couple with 1-aminoisoquinoline via Buchwald-Hartwig amination (yield: 43%) .
- Step 2 : Cyclize using POCl₃ to form tricyclic cores. Validate intermediates via HRMS and ²D NMR (COSY, HSQC) .
Methodological Notes
- Crystallography : Use SHELXL for refining crystal structures; SHELXT automates space-group determination from diffraction data .
- Safety : Handle Ethyl 2-chloronicotinate in fume hoods; refer to SDS for exposure protocols (e.g., pH adjustment during quenching) .
- Data Integrity : Cross-check spectral libraries (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
